molecular formula C12H8Br2N2Ni B13391559 (Phen)nibr2

(Phen)nibr2

Cat. No.: B13391559
M. Wt: 398.71 g/mol
InChI Key: XCUCYFXAOLWFSN-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,10-Phenanthroline nickel (II) dibromide, commonly referred to as (Phen)NiBr2, is a coordination compound that features a nickel center coordinated to two bromide ions and a 1,10-phenanthroline ligand. This compound is widely used as a catalyst in various organic reactions, particularly in cross-coupling reactions. Its unique structure and properties make it a valuable tool in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,10-Phenanthroline nickel (II) dibromide can be synthesized through the reaction of nickel(II) bromide with 1,10-phenanthroline in an appropriate solvent. The reaction typically involves dissolving nickel(II) bromide in a solvent such as ethanol or acetonitrile, followed by the addition of 1,10-phenanthroline. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for 1,10-phenanthroline nickel (II) dibromide are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,10-Phenanthroline nickel (II) dibromide is known to undergo various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving 1,10-phenanthroline nickel (II) dibromide include:

Major Products Formed

The major products formed from reactions involving 1,10-phenanthroline nickel (II) dibromide depend on the specific reaction conditions and substrates used. For example, in cross-coupling reactions, the primary products are typically biaryl compounds .

Scientific Research Applications

1,10-Phenanthroline nickel (II) dibromide has a wide range of scientific research applications, including:

    Chemistry: Used as a catalyst in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential interactions with biological molecules and its role in biochemical processes.

    Medicine: Explored for its potential therapeutic applications, including its use in drug development and as a model compound for studying metal-ligand interactions.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism by which 1,10-phenanthroline nickel (II) dibromide exerts its catalytic effects involves several key steps:

Comparison with Similar Compounds

1,10-Phenanthroline nickel (II) dibromide can be compared with other similar compounds, such as:

The uniqueness of 1,10-phenanthroline nickel (II) dibromide lies in its specific catalytic properties and its ability to facilitate a wide range of organic transformations, making it a versatile and valuable compound in synthetic chemistry .

Properties

Molecular Formula

C12H8Br2N2Ni

Molecular Weight

398.71 g/mol

IUPAC Name

dibromonickel;1,10-phenanthroline

InChI

InChI=1S/C12H8N2.2BrH.Ni/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-8H;2*1H;/q;;;+2/p-2

InChI Key

XCUCYFXAOLWFSN-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Ni](Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.